3-(Hydroxymethyl)-3-methylthietane 1,1-dioxide
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Overview
Description
3-(Hydroxymethyl)-3-methylthietane 1,1-dioxide is a sulfur-containing heterocyclic compound It is a four-membered ring structure with a sulfur atom and a dioxide group, making it a thietane derivative
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxide have been reported to interact with various targets including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .
Mode of Action
It’s worth noting that similar compounds like 1,2,4-benzothiadiazine-1,1-dioxide have been found to act as positive allosteric modulators of ampa receptors .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Pharmacokinetics
Similar compounds such as meloxicam, a nonsteroidal anti-inflammatory drug (nsaid) of the oxicam class, which shows preferential inhibition of cyclooxygenase-2, has a plasma half-life of approximately 20 hours, making it convenient for once-daily administration .
Result of Action
Related compounds have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .
Action Environment
The reactivity of similar compounds has been demonstrated in various cycloaddition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-3-methylthietane 1,1-dioxide typically involves the reaction of enamine with methanesulfonyl chloride in the presence of triethylamine. This reaction generates 3-amino-2-propylthietane 1,1-dioxide, which is then methylated using methyl iodide and subjected to Hofmann elimination to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-3-methylthietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced thietane derivatives, and substituted thietane compounds.
Scientific Research Applications
3-(Hydroxymethyl)-3-methylthietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other sulfur-containing heterocycles and as a building block for complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying sulfur metabolism and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Properties
IUPAC Name |
(3-methyl-1,1-dioxothietan-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-5(2-6)3-9(7,8)4-5/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWCNIPDBULMMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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